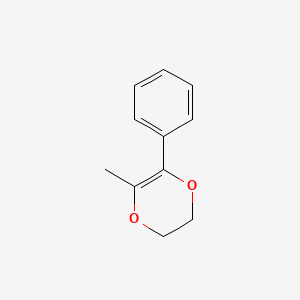
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- is a heterocyclic organic compound It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with a methyl group at the 5-position and a phenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- can be synthesized through a Diels-Alder reaction involving furan and maleic anhydride. The adduct formed has a carbon-carbon double bond, which is then converted to an epoxide. The epoxide undergoes a retro-Diels-Alder reaction, forming the desired compound and regenerating maleic anhydride .
Industrial Production Methods
Industrial production of 1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
科学的研究の応用
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Dioxin: A simpler form of the compound without the methyl and phenyl groups.
1,2-Dioxin: An isomer with a different arrangement of oxygen atoms.
Dibenzodioxin: A more complex derivative with additional benzene rings.
Uniqueness
1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
143164-78-7 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
5-methyl-6-phenyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C11H12O2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
FOZNWJNEPDEAHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OCCO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
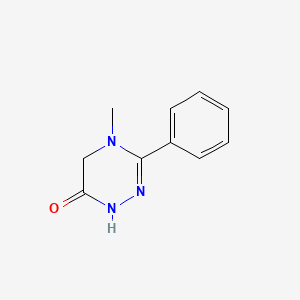
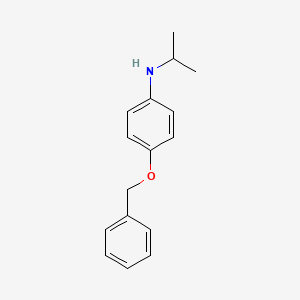
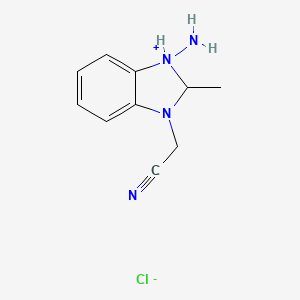
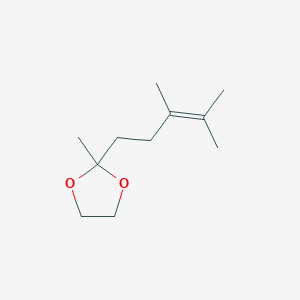
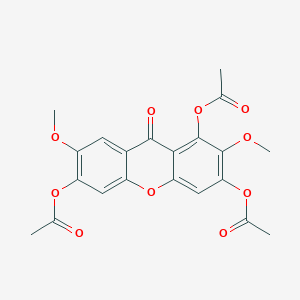
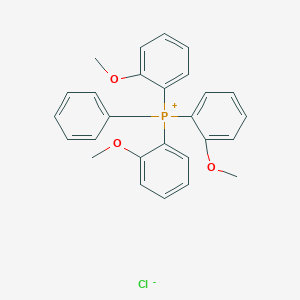
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)


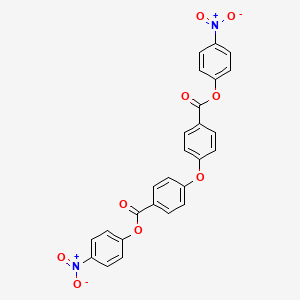
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)
